molecular formula C₃₄H₂₈O₉ B1140261 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose CAS No. 140223-15-0

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose

Cat. No.: B1140261
CAS No.: 140223-15-0
M. Wt: 580.58
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a biochemical assay reagent commonly used in scientific research. It is a derivative of L-fucose, a hexose deoxy sugar that is naturally found in various biological systems. The compound is characterized by the presence of four benzoyl groups attached to the fucopyranose ring, which enhances its stability and reactivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose can be synthesized through the benzoylation of L-fucose. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetra-O-acetyl-L-fucopyranose: Similar to 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose but with acetyl groups instead of benzoyl groups.

    1,2,3,4-Tetra-O-benzoyl-D-glucopyranose: A derivative of D-glucose with benzoyl groups.

Uniqueness

This compound is unique due to its specific structure and the presence of benzoyl groups, which provide distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic and research applications .

Biological Activity

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a chemically modified derivative of L-fucose, a monosaccharide with significant biological roles. This compound is notable for its applications in carbohydrate chemistry and potential therapeutic uses due to its biological activities. This article reviews the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C34H28O9C_{34}H_{28}O_9 and is characterized by four benzoyl groups attached to the fucose backbone. This modification enhances its stability and solubility in organic solvents, making it suitable for various biochemical applications.

Biological Functions

The biological activity of this compound can be summarized in several key areas:

  • Antitumor Activity : Research indicates that L-fucose derivatives exhibit antitumor properties. The presence of benzoyl groups may enhance these effects by modifying interactions with cellular receptors and enzymes involved in tumor progression .
  • Immunomodulatory Effects : Compounds derived from L-fucose have been shown to modulate immune responses. They can influence the activity of immune cells and cytokine production, potentially aiding in the treatment of autoimmune diseases .
  • Glycosylation Inhibition : The compound may inhibit glycosylation processes by competing with natural substrates for glycosyltransferases. This inhibition can affect various biological pathways including those involved in cell signaling and adhesion .

This compound exerts its biological effects through several mechanisms:

  • Enzyme Interactions : The compound interacts with glycosyltransferases and glycosidases. By binding to these enzymes, it can inhibit their activity or alter their specificity .
  • Cellular Uptake and Distribution : The benzoyl groups enhance the compound's membrane permeability. This property allows it to enter cells more readily and interact with intracellular targets such as proteins and nucleic acids .
  • Signal Transduction Modulation : By influencing receptor interactions on cell surfaces, this compound can modulate signaling pathways involved in cell proliferation and apoptosis .

Case Studies

  • Antitumor Studies : A study demonstrated that L-fucose derivatives inhibited the proliferation of cancer cells in vitro. The mechanism was linked to altered glycosylation patterns that affect cell signaling pathways critical for tumor growth .
  • Immunological Research : Another study explored the immunomodulatory effects of L-fucose derivatives on macrophage activation. Results indicated that these compounds could enhance phagocytic activity and cytokine production in response to pathogens .

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
ImmunomodulationEnhanced macrophage activity
Glycosylation InhibitionAltered enzyme activity

Properties

IUPAC Name

[(2S,3R,4R,5S)-4,5,6-tribenzoyloxy-2-methyloxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O9/c1-22-27(40-30(35)23-14-6-2-7-15-23)28(41-31(36)24-16-8-3-9-17-24)29(42-32(37)25-18-10-4-11-19-25)34(39-22)43-33(38)26-20-12-5-13-21-26/h2-22,27-29,34H,1H3/t22-,27+,28+,29-,34?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJCRSFLYYQNAK-IMLHYIKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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